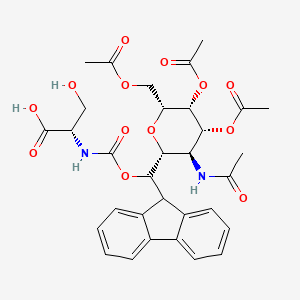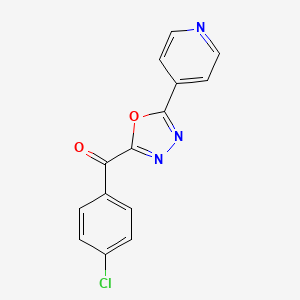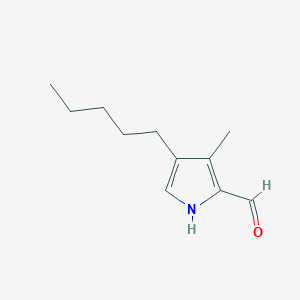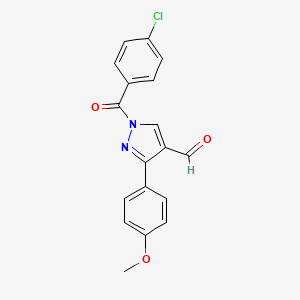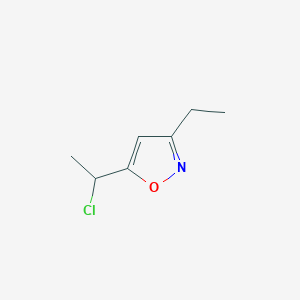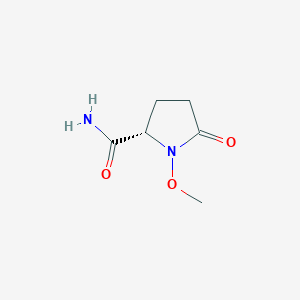
5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione is a heterocyclic compound that features both pyrrole and imidazolidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione typically involves the condensation of pyrrole-2-carboxaldehyde with imidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the pyrrole and imidazolidine rings .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-((1H-Indol-3-yl)methylene)imidazolidine-2,4-dione: This compound features an indole ring instead of a pyrrole ring and has been studied for its antimicrobial and anticancer properties.
5-((N-Benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione: This derivative incorporates a benzyl group and has shown potential in various biological assays.
Uniqueness
5-((1H-Pyrrol-2-yl)methylene)imidazolidine-2,4-dione is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C8H7N3O2 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
(5E)-5-(1H-pyrrol-2-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H7N3O2/c12-7-6(10-8(13)11-7)4-5-2-1-3-9-5/h1-4,9H,(H2,10,11,12,13)/b6-4+ |
InChI-Schlüssel |
CFKHSFBDILYDDW-GQCTYLIASA-N |
Isomerische SMILES |
C1=CNC(=C1)/C=C/2\C(=O)NC(=O)N2 |
Kanonische SMILES |
C1=CNC(=C1)C=C2C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


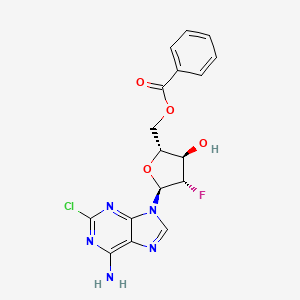
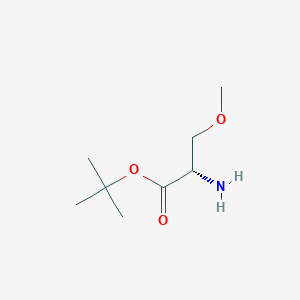
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)

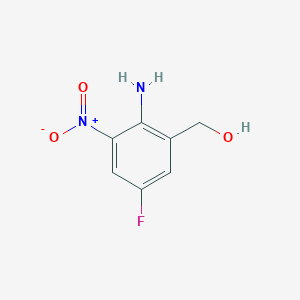
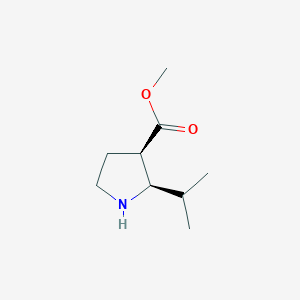
![3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
